![molecular formula C17H16N2O3S B2473662 ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1206993-45-4](/img/structure/B2473662.png)
ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
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Overview
Description
“Ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” is a chemical compound that is used for pharmaceutical testing . It belongs to the class of compounds known as thieno[3,2-d]pyrimidines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines are diverse. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Additionally, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Scientific Research Applications
Chemical Structure and Reactions
- Structure and Reactions of Thiazolino[3,2‐a]pyrimidine Carbinolamine: Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol, leading to ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate and other related compounds. These substances demonstrate interesting cyclization and reaction behaviors, as studied through X-ray diffraction analysis (Campaigne, Folting, Huffman, & Selby, 1981).
Synthesis and Crystal Structure
- Synthesis and Crystal Structure of a Covalently Hydrated 8-thia-1,4-diazacycl[3.3.2]azine: A compound closely related to ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate was synthesized, providing insights into the crystal structure and potential applications in the field of chemical synthesis (Campaigne, Huffman, & Selby, 1979).
Biocidal Properties
- Preparation and Reactions of Thiazolo[3,2‐a]‐pyrimido[4,5‐d]oxazin‐4(5H)‐one: This compound demonstrated significant biocidal properties against a range of bacteria and fungi, highlighting its potential use in medical and agricultural applications (Youssef, Abbady, Ahmed, & Omar, 2011).
Anticancer and Anti-Inflammatory Properties
- Novel Pyrazolopyrimidines as Anticancer and Anti-5-lipoxygenase Agents: Research on pyrazolopyrimidines, a related class of compounds, showed promising results in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Antitumor Activity
- Synthesis of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives: These derivatives showed potent anticancer activity on various human cancer cell lines, suggesting a potential role in cancer treatment (Hafez & El-Gazzar, 2017).
Future Directions
The future directions for the study of “ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” could include further exploration of its synthesis, characterization, and potential applications in pharmaceutical testing . Additionally, its biological activities could be investigated in more detail.
properties
IUPAC Name |
ethyl 2-[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-14(20)8-19-10-18-15-13(9-23-16(15)17(19)21)12-6-4-5-11(2)7-12/h4-7,9-10H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKKEEFAVJXKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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